

"2,3-Difluoro-6-methoxybenzyl bromide CAS number and structure"

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Compound of Interest

Compound Name: 2,3-Difluoro-6-methoxybenzyl
bromide

Cat. No.: B1335703

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Technical Guide: 2,3-Difluoro-6-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Difluoro-6-methoxybenzyl bromide**, a key reagent in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document details its chemical structure, properties, synthesis, and safe handling procedures.

Chemical Identification and Structure

CAS Number: 886501-83-3[1]

IUPAC Name: 3-(Bromomethyl)-1,2-difluoro-4-methoxybenzene[1]

Molecular Formula: C₈H₇BrF₂O[1]

Chemical Structure:

Synonyms:

- 3-(Bromomethyl)-1,2-difluoro-4-methoxybenzene

Physicochemical Properties

While experimentally determined physical and spectral data for **2,3-Difluoro-6-methoxybenzyl bromide** are not readily available in published literature, the following table summarizes predicted values and data for structurally similar compounds to provide an estimation of its properties.

Property	Value	Source/Notes
Molecular Weight	237.04 g/mol	PubChem
Monoisotopic Mass	235.96483 Da	Predicted
XlogP (predicted)	2.7	Predicted
Boiling Point	~100-112 °C at 0.5 mmHg	Based on 3-Methoxybenzyl bromide
Density	~1.436 g/mL at 25 °C	Based on 3-Methoxybenzyl bromide[2]
Refractive Index	~1.575 at 20 °C	Based on 3-Methoxybenzyl bromide

Synthesis and Purification

The synthesis of **2,3-Difluoro-6-methoxybenzyl bromide** can be achieved from its corresponding aldehyde, 2,3-Difluoro-6-methoxybenzaldehyde. A general two-step synthetic pathway is proposed below.

Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

A common method for the synthesis of 2,3-difluoro-6-methoxybenzaldehyde involves the ortho-formylation of 3,4-difluoroanisole.

Experimental Protocol:

- A solution of lithium diisopropylamide (LDA) is prepared by diluting a commercial 2M solution in THF/n-heptane with dry THF under a nitrogen atmosphere and cooling to -75°C.

- A solution of 3,4-difluoroanisole in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -75°C . The mixture is stirred for 1 hour.
- Dry N,N-dimethylformamide (DMF) is then added slowly, and stirring is continued for a short period at -70°C .
- The reaction is quenched by the addition of acetic acid and water, and the mixture is allowed to warm to 10°C .
- The product is extracted with diethyl ether. The combined organic layers are washed sequentially with water, dilute aqueous hydrochloric acid, and brine.
- The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization from a mixture of diethyl ether and petroleum ether to yield 2,3-difluoro-6-methoxybenzaldehyde.

Bromination of 2,3-Difluoro-6-methoxybenzaldehyde to 2,3-Difluoro-6-methoxybenzyl bromide

The conversion of the benzaldehyde to the benzyl bromide can be achieved through a two-step reduction and bromination sequence.

Conceptual Experimental Protocol:

- **Reduction to Alcohol:** The 2,3-difluoro-6-methoxybenzaldehyde is reduced to the corresponding benzyl alcohol using a suitable reducing agent such as sodium borohydride (NaBH_4) in an alcoholic solvent like methanol or ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the alcohol is extracted and purified.
- **Bromination of Alcohol:** The purified 2,3-difluoro-6-methoxybenzyl alcohol is then converted to the target benzyl bromide. A common method involves reacting the alcohol with a brominating agent like phosphorus tribromide (PBr_3) or thionyl bromide (SOBr_2) in an inert solvent such as diethyl ether or dichloromethane, often at reduced temperatures.

Purification:

The crude **2,3-Difluoro-6-methoxybenzyl bromide** can be purified by flash column chromatography on silica gel, using a non-polar eluent system such as a mixture of ethyl acetate and hexane.

Spectroscopic Data (Predicted)

As experimental spectra are not widely available, predicted spectral data can be a useful tool for characterization.

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂Br) around 4.5 ppm. The aromatic protons will appear as multiplets in the range of 6.8-7.5 ppm. The methoxy group protons will be a singlet at approximately 3.9 ppm.
- ¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂Br) around 30-35 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbons attached to fluorine exhibiting characteristic C-F coupling. The methoxy carbon will be observed around 56 ppm.
- Mass Spectrometry: The mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns for a bromine-containing compound.

Safety and Handling

No specific safety data sheet (SDS) for **2,3-Difluoro-6-methoxybenzyl bromide** is readily available. However, based on the data for structurally related benzyl bromides and the precursor aldehyde, the following precautions should be taken:

- Hazard Statements: Likely to be corrosive and a lachrymator. May cause severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.[3]
- Precautionary Statements:
 - Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
 - Wear protective gloves, clothing, eye, and face protection.[3]

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
- Wash hands thoroughly after handling.[3]
- Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

Applications in Drug Development

Benzyl bromides are versatile alkylating agents used in the synthesis of a wide range of organic molecules. **2,3-Difluoro-6-methoxybenzyl bromide** serves as a valuable building block for introducing the 2,3-difluoro-6-methoxybenzyl moiety into target molecules. This functional group can be found in various biologically active compounds and can influence properties such as metabolic stability, binding affinity, and lipophilicity.

A primary application is in the N-alkylation of amines to form secondary or tertiary amines, a common step in the synthesis of many pharmaceutical ingredients.

Experimental Workflow: N-Alkylation of a Primary Amine

The following diagram illustrates a typical experimental workflow for the N-alkylation of a primary amine using **2,3-Difluoro-6-methoxybenzyl bromide**.



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Caption: General workflow for N-alkylation using **2,3-Difluoro-6-methoxybenzyl bromide**.

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